Cas no 2229443-37-0 (tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate)

tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate
- 2229443-37-0
- EN300-1901840
- tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate
-
- インチ: 1S/C16H24N2O4/c1-16(2,3)22-15(19)18-11-5-6-12(13(9-11)20-4)14-10-17-7-8-21-14/h5-6,9,14,17H,7-8,10H2,1-4H3,(H,18,19)
- InChIKey: GIYZVPXJECXZTA-UHFFFAOYSA-N
- ほほえんだ: O1CCNCC1C1C=CC(=CC=1OC)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 308.17360725g/mol
- どういたいしつりょう: 308.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 68.8Ų
tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1901840-2.5g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 2.5g |
$2828.0 | 2023-09-18 | ||
Enamine | EN300-1901840-5.0g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 5g |
$4184.0 | 2023-06-01 | ||
Enamine | EN300-1901840-10g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 10g |
$6205.0 | 2023-09-18 | ||
Enamine | EN300-1901840-5g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 5g |
$4184.0 | 2023-09-18 | ||
Enamine | EN300-1901840-0.5g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 0.5g |
$1385.0 | 2023-09-18 | ||
Enamine | EN300-1901840-10.0g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 10g |
$6205.0 | 2023-06-01 | ||
Enamine | EN300-1901840-0.1g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 0.1g |
$1269.0 | 2023-09-18 | ||
Enamine | EN300-1901840-0.25g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 0.25g |
$1328.0 | 2023-09-18 | ||
Enamine | EN300-1901840-0.05g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 0.05g |
$1212.0 | 2023-09-18 | ||
Enamine | EN300-1901840-1.0g |
tert-butyl N-[3-methoxy-4-(morpholin-2-yl)phenyl]carbamate |
2229443-37-0 | 1g |
$1442.0 | 2023-06-01 |
tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamateに関する追加情報
Introduction to Tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate (CAS No. 2229443-37-0)
Tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate, a compound with the chemical identifier CAS No. 2229443-37-0, is a sophisticated molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are known for their versatile applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a tert-butyl group, a methoxy substituent, and a morpholine ring, contribute to its unique chemical properties and potential biological activities.
The tert-butyl group, characterized by its steric bulk, plays a crucial role in modulating the pharmacokinetic properties of the compound. This group can enhance the lipophilicity of the molecule, thereby improving its ability to cross biological membranes. Such an attribute is particularly valuable in drug design, as it can facilitate better absorption and distribution within the body. Additionally, the tert-butyl group can also influence the metabolic stability of the compound, potentially leading to a longer half-life and improved therapeutic efficacy.
The methoxy substituent at the 3-position of the phenyl ring adds another layer of complexity to the molecule's behavior. Methoxy groups are often involved in hydrogen bonding interactions, which can affect both the solubility and binding affinity of the compound. In pharmaceutical applications, such interactions can be leveraged to optimize binding to biological targets, thereby enhancing drug potency and selectivity. The presence of this group also suggests that Tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate may exhibit certain metabolic pathways that could be exploited for therapeutic purposes.
The morpholine ring at the 4-position is another key structural feature that contributes to the compound's potential biological activity. Morpholine derivatives are well-known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. The morpholine ring can interact with various biological targets, such as enzymes and receptors, leading to modulatory effects on cellular processes. This makes Tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate a promising candidate for further investigation in drug discovery.
Recent research in medicinal chemistry has highlighted the importance of carbamate-based compounds in developing novel therapeutics. Carbamates are known for their ability to act as intermediates in various synthetic pathways and as bioactive molecules themselves. The structural versatility of carbamates allows for modifications that can fine-tune their pharmacological properties, making them suitable for targeting a wide range of diseases. Tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate exemplifies this versatility, with its unique combination of substituents offering multiple avenues for therapeutic intervention.
In vitro studies have begun to explore the potential applications of Tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate in various disease models. Initial findings suggest that this compound may exhibit inhibitory effects on certain enzymes and pathways associated with inflammation and pain modulation. These preliminary results are particularly exciting given the growing interest in developing non-opioid analgesics with improved safety profiles. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of Tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 3-methoxy-4-bromophenol and morpholine derivatives. These intermediates are then coupled using carbamate-forming reactions, often facilitated by strong bases or activating agents. The introduction of the tert-butyl group is typically achieved through subsequent functionalization steps, such as alkylation or esterification.
One of the challenges in synthesizing this compound is controlling regioselectivity during functionalization reactions. The presence of multiple reactive sites on the phenyl ring necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have provided new tools for addressing these challenges. These innovations not only improve efficiency but also enhance scalability for potential industrial applications.
The pharmacokinetic properties of Tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate are another area of active investigation. Studies have begun to assess its absorption, distribution, metabolism, and excretion (ADME) profiles using both computational modeling and experimental methods. Understanding these properties is crucial for predicting how well the compound will perform in vivo and for guiding further optimization efforts. Early data suggest that this compound may exhibit favorable pharmacokinetic characteristics suitable for oral administration.
Computational studies have also been employed to explore the molecular interactions between Tert-butyl N-3-methoxy-4-(morpholin-2-yl)phenylcarbamate and potential biological targets. Molecular docking simulations have identified several key binding pockets on target proteins where this compound may interact effectively. These simulations provide valuable insights into how structural modifications could enhance binding affinity and selectivity. Such information is instrumental in guiding rational drug design efforts aimed at improving therapeutic efficacy.
The potential applications of Tert-butyl N-3-methoxy-4-(morpholin--2-)y pheny carbamate extend beyond pain modulation and inflammation inhibition. Preliminary data suggest that this compound may also exhibit neuroprotective effects, making it a candidate for treating neurological disorders such as Alzheimer's disease or Parkinson's disease. Additionally, its structural features may make it useful in developing novel antiviral or antibacterial agents targeting resistant strains of pathogens.
Future research directions include exploring synthetic routes that improve yield and sustainability while reducing environmental impact. Green chemistry principles are increasingly being applied to pharmaceutical synthesis to minimize waste generation and hazardous byproducts. Additionally,investigations into biodegradability will be crucial for assessing long-term environmental safety once clinical development progresses further。
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